4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
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Description
4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as JNJ-10229570 and is a selective antagonist of the nociceptin/orphanin FQ receptor.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The synthesis of complex molecules incorporating elements of the target compound structure, such as cyano, fluorophenyl, and piperidine moieties, has been a focus for developing compounds with potential non-linear optical (NLO) properties and for examining their molecular docking and potential anticancer activities. For instance, compounds synthesized through multi-component reactions were characterized using techniques like FT-IR, NMR, and X-ray diffraction, demonstrating their potential for further biomedical applications, including anticancer activity due to their interactions with biological targets like tubulin (R. Jayarajan et al., 2019) R. Jayarajan et al., 2019.
Biomedical Applications
- The detailed analysis of compounds structurally related to our target compound has led to the development of new positron emission tomography (PET) tracers for the serotonin 5-HT(1A) receptors, indicating their utility in neuropsychiatric disorder quantification (Gonzalo García et al., 2014) Gonzalo García et al., 2014.
- Compounds with modifications on the piperidine and fluorophenyl groups have been explored as inhibitors for the Met kinase superfamily, showing significant promise in cancer treatment through oral efficacy in tumor models, indicating the therapeutic potential of derivatives of our target compound (G. M. Schroeder et al., 2009) G. M. Schroeder et al., 2009.
- Research into the orexin-1 receptor mechanisms with compounds structurally related to the target molecule has uncovered their significant role in compulsive food consumption, hinting at potential treatments for binge eating and other eating disorders (L. Piccoli et al., 2012) L. Piccoli et al., 2012.
properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-5-1-2-6-16(15)22-18(24)23-10-7-14(8-11-23)25-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIYUWOIUSSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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